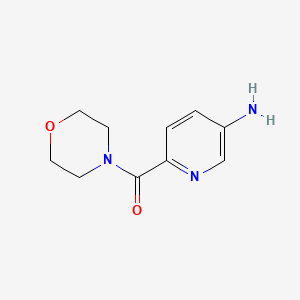

(5-Aminopyridin-2-yl)(morpholino)methanone

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as (5-aminopyridin-2-yl)-morpholin-4-ylmethanone. This nomenclature precisely indicates the substitution pattern where the amino group occupies the 5-position of the pyridine ring, while the morpholine moiety is attached through the 2-position of the pyridine via a carbonyl bridge. The molecular formula C₁₀H₁₃N₃O₂ reflects the compound's composition, incorporating ten carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms.

The molecular weight of 207.23 grams per mole places this compound within the small molecule range typical of pharmaceutical intermediates and building blocks. The International Chemical Identifier string 1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 provides a unique digital representation of the molecular structure, enabling precise identification across chemical databases. The corresponding International Chemical Identifier Key WLTDBVJBSRJJRJ-UHFFFAOYSA-N serves as a hashed version of the complete structural descriptor.

The Simplified Molecular Input Line Entry System notation C1COCCN1C(=O)C2=NC=C(C=C2)N offers a linear representation of the molecular connectivity, clearly showing the morpholine ring structure (C1COCCN1) connected through the nitrogen atom to the carbonyl carbon, which is subsequently bonded to the substituted pyridine ring. This notation facilitates computational analysis and database searching while maintaining structural precision.

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of this compound reveals distinctive bonding patterns characteristic of morpholino-substituted heterocycles. The morpholine ring adopts a chair conformation, consistent with observations in related morpholine-containing compounds such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid, where similar conformational preferences have been documented. This chair conformation minimizes steric interactions and represents the thermodynamically favored arrangement for six-membered saturated rings containing heteroatoms.

The amide bond connecting the morpholine nitrogen to the pyridine carbonyl exhibits typical characteristics of peptide-like linkages, with bond lengths and angles falling within expected ranges for this functional group. The electron density distribution around the carbonyl carbon indicates significant delocalization between the oxygen lone pairs and the adjacent aromatic system, contributing to the overall stability of the molecular framework. The amino group at the 5-position of the pyridine ring demonstrates typical primary amine characteristics, with nitrogen-hydrogen bond lengths consistent with sp³ hybridization.

Intermolecular interactions play a crucial role in the solid-state packing of this compound. The amino group serves as both a hydrogen bond donor and acceptor, facilitating the formation of hydrogen-bonded networks in the crystalline state. These interactions, similar to those observed in related aminopyridine derivatives, contribute to the compound's physical properties and influence its behavior in various chemical environments. The morpholine oxygen atom also participates in weak intermolecular interactions, further stabilizing the crystal lattice through dipolar attractions.

Comparative Analysis with Related Pyridine-Morpholine Hybrids

The structural features of this compound can be systematically compared with related pyridine-morpholine hybrid compounds to understand structure-property relationships within this chemical family. A comprehensive comparison with analogous compounds reveals significant insights into the effects of substitution patterns and linkage types on molecular geometry and reactivity.

The positional isomerism observed among these compounds demonstrates the influence of amino group placement on molecular properties. The 5-amino substitution pattern in the title compound differs significantly from the 2-amino variant (2-Aminopyridin-3-yl)(morpholino)methanone, where the amino group occupies the ortho position relative to the ring nitrogen. This positional difference affects both the electronic distribution within the pyridine ring and the potential for intramolecular hydrogen bonding interactions.

The comparison with (5-Bromopyridin-2-yl)(morpholino)methanone, where bromine replaces the amino group, highlights the electronic effects of different substituents. The electron-withdrawing nature of bromine contrasts sharply with the electron-donating properties of the amino group, resulting in altered reactivity patterns and different physicochemical properties. The molecular weight difference of approximately 64 grams per mole between these compounds reflects the substitution of the amino group with the heavier halogen atom.

The isomeric relationship with (6-Aminopyridin-3-yl)(morpholino)methanone provides insights into regioisomeric effects on molecular behavior. Both compounds share identical molecular formulas and weights but differ in the connectivity pattern between the pyridine and morpholine moieties. The 6-amino-3-carbonyl arrangement in the comparative compound creates a different spatial relationship between the functional groups, potentially affecting binding affinities and reaction pathways.

Additional structural relatives include morpholine derivatives with different heterocyclic cores, such as (2-Amino-5-isopropylthiophen-3-yl)(morpholino)methanone, which incorporates a thiophene ring system instead of pyridine. This comparison reveals how the choice of aromatic heterocycle influences overall molecular architecture while maintaining the morpholine-carbonyl structural motif. The thiophene variant exhibits a molecular weight of 254.35 grams per mole and includes an isopropyl substituent, demonstrating the structural diversity possible within this compound class.

The morpholine ring conformation remains consistently chair-like across these related compounds, indicating that this structural preference is largely independent of the attached aromatic system. However, the orientation of the carbonyl linkage and the degree of conjugation with the aromatic ring vary depending on the specific substitution pattern and electronic properties of the heterocyclic core. These variations contribute to differences in chemical reactivity, physical properties, and potential biological activities among the various members of this compound family.

Structure

2D Structure

Properties

IUPAC Name |

(5-aminopyridin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTDBVJBSRJJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (Introduction of Morpholino Group)

- Reagents and Conditions : The reaction of 2-chloro-5-nitropyridine with morpholine is conducted in the presence of a base such as triethylamine or potassium carbonate in a solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or mild heating (0–80 °C) for several hours (0.5–18 h).

- Mechanism : The morpholine nitrogen attacks the electron-deficient pyridine ring at the 2-position, displacing the chlorine atom via nucleophilic aromatic substitution.

- Yields : This step generally achieves good to excellent yields (68–97%) depending on conditions and scale.

Reduction of Nitro Group to Amino Group

- Reagents and Conditions : The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation with hydrogen gas and palladium on carbon (Pd/C) catalyst in solvents such as methanol or dichloromethane at room temperature.

- Outcome : This step provides the 5-aminopyridin-2-yl-morpholine intermediate in high yields (92–100%).

Amide Bond Formation (Methanone Formation)

- Activation of Carboxylic Acid : The carboxylic acid counterpart is activated using cyanuric fluoride in the presence of pyridine in acetonitrile at room temperature.

- Coupling Reaction : The activated acid intermediate is then reacted with the 5-aminopyridin-2-yl-morpholine amine in excess (2.5 equiv) at room temperature for 18 hours.

- Workup : The reaction mixture is diluted with ethyl acetate, washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.

- Yields and Purification : The amide product is isolated typically by chromatography or recrystallization with yields varying based on scale and purity requirements.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2-chloro-5-nitropyridine, morpholine, base, THF | 68–97 | Room temp to 80 °C, 0.5–18 h |

| 2 | Catalytic hydrogenation | H2, Pd/C, MeOH/CH2Cl2, room temp | 92–100 | Mild conditions, high selectivity |

| 3 | Amide coupling | Cyanuric fluoride, pyridine, MeCN, RT, 18 h | Variable (typically good) | Multi-step purification required |

Research Findings and Optimization Notes

- The use of cyanuric fluoride for carboxylic acid activation is advantageous due to mild reaction conditions and good functional group tolerance.

- The nucleophilic aromatic substitution proceeds efficiently due to the electron-withdrawing nitro group activating the pyridine ring.

- Palladium-catalyzed hydrogenation is preferred for selective reduction of the nitro group without affecting other sensitive functionalities.

- Alternative coupling methods such as using 2-chloro-1-methylpyridinium iodide or other coupling reagents have been explored but cyanuric fluoride remains a preferred reagent for this compound class.

- The reaction conditions are generally mild, scalable, and amenable to parallel synthesis for library generation in drug discovery.

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The amino group on the pyridine ring can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that (5-Aminopyridin-2-yl)(morpholino)methanone exhibits promising anticancer properties by inhibiting key kinases involved in cancer cell proliferation. In studies involving breast cancer cell lines, it demonstrated significant inhibition with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent .

- Neuroprotection :

- Anti-inflammatory Effects :

Biological Research

- Biochemical Probes :

Industrial Applications

This compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique chemical properties make it valuable for developing new compounds with specific biological activities .

Case Studies

-

Anticancer Research :

- A study demonstrated significant inhibition of cancer cell lines through targeted kinase inhibition, particularly against breast cancer models.

- Neuroprotection :

- Inflammatory Response Modulation :

Mechanism of Action

The mechanism of action of (5-Aminopyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activities, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution at the Pyridine Ring: Halogen vs. Amino Group

Example Compound : (3,5-Dichloropyridin-2-yl)(morpholino)methanone

- Molecular Formula : C₁₀H₁₀Cl₂N₂O₂

- Molecular Weight : 261.1 g/mol

- Key Properties: Boiling Point: 426.3 ± 45.0 °C Density: 1.429 ± 0.06 g/cm³ pKa: -1.83 ± 0.10 (indicating stronger acidity than the amino-substituted analog).

Comparison :

- The dichloro derivative exhibits higher molecular weight and lipophilicity due to chlorine atoms, which may enhance membrane permeability but reduce solubility in aqueous media.

Example Compound : (5-Bromopyridin-2-yl)(morpholino)methanone

Comparison :

- Bromine’s electronegativity and larger atomic radius compared to NH₂ may alter electronic distribution, affecting binding affinity in receptor-ligand interactions.

- The amino group’s nucleophilic character could make the target compound more reactive in substitution reactions.

Variation in Heterocyclic Moieties

Example Compound : (5-Aminopyridin-2-yl)-(azetidin-1-yl)-methanone

Comparison :

- Replacing morpholine with azetidine reduces steric bulk and removes an oxygen atom, decreasing polarity.

- The morpholino group’s oxygen enhances solubility in polar solvents, which is advantageous for pharmacokinetics.

Example Compound : (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone

Comparison :

- Fluorine atoms introduce electronegativity and metabolic stability. However, the morpholino group’s conformational flexibility may improve binding to rigid enzyme active sites.

Aromatic System Modifications

Example Compound : (2-Fluoro-4-methylphenyl)(morpholino)methanone

Comparison :

- Replacing pyridine with a phenyl ring eliminates nitrogen’s electron-withdrawing effect, altering electronic properties.

- The fluorine and methyl groups on the phenyl ring may enhance hydrophobic interactions but reduce hydrogen-bonding capacity compared to the amino-pyridine system.

Solubility and Stability

- Amino Group Impact: The NH₂ group in (5-Aminopyridin-2-yl)(morpholino)methanone increases water solubility compared to halogenated analogs (e.g., dichloro or bromo derivatives).

- Stability: Morpholino-containing compounds, such as hydantoin derivatives, may undergo deamination in aqueous environments, but the pyridine ring’s aromaticity could mitigate this.

Biological Activity

(5-Aminopyridin-2-yl)(morpholino)methanone, also known by its chemical structure, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group at the 5-position and a morpholino group attached to a methanone moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for various signaling pathways involved in cell proliferation and survival.

- Receptor Binding : Its morpholino group enhances binding affinity to certain receptors, potentially modulating their activity in cellular processes.

Biological Activity Overview

Case Studies

-

Anticancer Research :

A study investigating the anticancer properties of this compound demonstrated significant inhibition of cancer cell lines through targeted kinase inhibition. The compound was particularly effective against breast cancer models, showing IC50 values in the nanomolar range. This suggests a promising avenue for further development as an anticancer agent. -

Neuroprotection :

In preclinical models of neurodegenerative diseases, this compound exhibited neuroprotective effects by inhibiting pathways leading to neuronal apoptosis. The compound showed efficacy in reducing oxidative stress markers and improving cell viability in neuronal cultures exposed to neurotoxic agents. -

Inflammatory Response Modulation :

Research highlighted the compound's ability to modulate inflammatory responses in vitro, significantly reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This positions it as a potential therapeutic agent for inflammatory diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications at specific positions can enhance potency and selectivity against targeted kinases. For instance:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Aminopyridin-2-yl)(morpholino)methanone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, morpholine derivatives can react with halogenated pyridine intermediates under reflux conditions in aprotic solvents like DMF or THF. Catalysts such as Pd(PPh₃)₄ may enhance coupling efficiency. Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Purity ≥95% is achievable via these methods, as validated by HPLC or LC-MS .

- Key Data : Yield optimization (e.g., 53% in analogous morpholino-methanone syntheses) depends on stoichiometry and reaction time .

Q. How is the structural integrity of this compound confirmed?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond angles and dihedral geometries. Complement with NMR (¹H/¹³C) for functional group validation and FT-IR for amine/morpholine moiety identification. SCXRD data for similar compounds show non-planar geometries (e.g., 59.3° dihedral angles between aromatic rings) .

- Key Data : Molecular weight (236.27 g/mol for analogous compounds) and CAS RN (e.g., 53062-98-9 for structural analogs) should align with PubChem records .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize target-specific assays (e.g., kinase inhibition, receptor modulation). For instance, morpholino-methanone derivatives have been tested as mGluR5 allosteric modulators using calcium flux assays in HEK293 cells . Dose-response curves (EC₅₀ values) and solubility in DMSO/PBS mixtures are critical for reliability.

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology : Investigate pharmacokinetic parameters (e.g., metabolic stability via liver microsomes, plasma protein binding). For example, salt forms (e.g., hydrochloride) of morpholino-methanones improve solubility and bioavailability, addressing discrepancies in potency . Validate using LC-MS/MS for compound stability in biological matrices.

Q. What strategies mitigate polymorphism during crystallography studies?

- Methodology : Screen crystallization conditions (solvent polarity, temperature gradients) to isolate thermodynamically stable polymorphs. For analogs like (2-Amino-5-chlorophenyl)(morpholino)methanone, slow evaporation from dichloromethane/hexane yields diffraction-quality crystals . Pair with DFT calculations to predict lattice energy differences.

Q. How can enantioselective synthesis of chiral derivatives be achieved?

- Methodology : Employ chiral catalysts (e.g., BINAP-Pd complexes) in asymmetric coupling reactions. For example, diastereomer ratios (dr) up to 20:1 have been reported for morpholino-methanones using phenol derivatives under optimized conditions . Chiral HPLC (e.g., CHIRALPAK® columns) validates enantiomeric excess.

Q. What computational tools predict binding modes of morpholino-methanones with target proteins?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) based on X-ray or Cryo-EM structures. For mGluR5 modulators, the morpholino group often occupies hydrophobic pockets, while the pyridine ring engages in π-π stacking . Validate predictions with SPR or ITC binding assays.

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodology : Reassess force field parameters (e.g., solvation effects, protonation states) in simulations. Experimentally, perform alanine scanning mutagenesis on target proteins to identify critical residues. For instance, fluorophenyl substitutions in morpholino-methanones enhance affinity by 5-fold in mGluR5 modulators .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.